molecular formula C38H35N5O6 B040685 N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide CAS No. 119803-27-9

N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide

Katalognummer: B040685
CAS-Nummer: 119803-27-9
Molekulargewicht: 657.7 g/mol
InChI-Schlüssel: QGBFOKZYPZGNLX-LBFZIJHGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide is a synthetic nucleoside analog with a pyrazolo[3,4-d]pyrimidine core modified by a benzamide group and a bis(4-methoxyphenyl)-phenylmethoxymethyl (DMT-protected) hydroxytetrahydrofuran moiety. This compound is structurally designed for applications in oligonucleotide therapeutics, particularly in antisense or RNA-targeting drugs, due to its ability to mimic natural nucleosides while conferring metabolic stability and enhanced binding affinity .

The synthesis involves sequential protection and coupling steps. For example, the DMT-protected hydroxytetrahydrofuran intermediate is reacted with a pyrazolo[3,4-d]pyrimidin-4-ylbenzamide precursor under argon atmosphere in dry DMF, yielding the final product with a reported purity of 59% after silica gel chromatography . Key spectral data include:

  • MS (ESI): Observed m/z 410.0 [M+H]⁺ (calculated 409.4)
  • ¹H NMR (DMSO-d6): δ 11.27 (s, 1H, NH), 8.16 (d, J = 7.1 Hz, 1H), 6.20 (t, J = 5.8 Hz, 1H, sugar proton) .

The compound’s design leverages the DMT group for solubility and the pyrazolo[3,4-d]pyrimidine scaffold for base-pairing interactions, making it a candidate for modifying therapeutic oligonucleotides.

Eigenschaften

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-23-33-32(44)21-34(49-33)43-36-31(22-41-43)35(39-24-40-36)42-37(45)25-9-5-3-6-10-25/h3-20,22,24,32-34,44H,21,23H2,1-2H3,(H,39,40,42,45)/t32-,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBFOKZYPZGNLX-LBFZIJHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C6=NC=NC(=C6C=N5)NC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C6=NC=NC(=C6C=N5)NC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H35N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in various medical contexts, particularly in oncology and other disease treatments.

  • Molecular Formula : C38H37N3O7
  • Molecular Weight : 647.71 g/mol
  • CAS Number : 104579-03-5

The compound's biological activity is thought to be mediated through multiple mechanisms:

  • Inhibition of Cell Cycle Progression : The compound has shown the ability to arrest the cell cycle in various cancer cell lines by inhibiting cyclin-dependent kinases (CDK2 and CDK9) which are crucial for cell cycle regulation .
  • Induction of Apoptosis : It promotes both early and late apoptosis in cancer cells, indicating its potential as an anticancer agent .
  • Targeting Specific Kinases : Preliminary studies suggest that it may selectively inhibit certain protein kinases involved in tumor growth and proliferation .

Anticancer Activity

Recent research has highlighted the compound's significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines including:

  • MCF7 (breast cancer)
  • HCT116 (colorectal cancer)
  • HeLa (cervical cancer)

The compound exhibited high cytotoxicity with IC50 values indicating potent activity against these cell lines. For instance, compounds derived from similar pyrazolo[3,4-b]pyridine structures have shown promising results in inhibiting proliferation and inducing apoptosis in these models .

Structure-Activity Relationship (SAR)

The structural components of this compound play a critical role in its biological activity:

  • The presence of the bis(4-methoxyphenyl) moiety enhances lipophilicity and potentially improves cellular uptake.
  • The pyrazolo[3,4-d]pyrimidine core is essential for the interaction with kinase targets, which is crucial for its anticancer effects.

Case Studies

  • Study on MCF7 and HCT116 Cell Lines : In a controlled study, compounds similar to N-[1-(...)] were tested against MCF7 and HCT116 cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving CDK inhibition being proposed as a primary pathway for observed effects .
  • Apoptosis Induction Study : Another study focused on the apoptotic effects of the compound on HeLa cells. Flow cytometry analysis revealed that treatment with N-[1-(...)] led to increased annexin V positive cells, indicating enhanced apoptosis rates compared to untreated controls .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
AnticancerMCF710CDK2/CDK9 inhibition
AnticancerHCT11615Apoptosis induction
Apoptosis InductionHeLa12Increased annexin V positive cells

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide exhibit significant anticancer properties. The pyrazolo[3,4-d]pyrimidine structure is known for its ability to inhibit specific kinases involved in cancer cell proliferation and survival. Preliminary studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a promising role in cancer therapy .

Antiviral Properties
The compound has also been studied for its antiviral potential. Its structural components may interact with viral proteins, inhibiting their function and thereby preventing viral replication. This application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies are ineffective .

Drug Design and Development

Structure-Activity Relationship (SAR) Studies
The unique structure of this compound allows for extensive SAR studies. Modifications to the benzamide moiety or the pyrazolo[3,4-d]pyrimidine core can lead to compounds with enhanced potency and selectivity against targeted enzymes or receptors .

Formulation Development
Due to its complex structure and potential bioactivity, formulation strategies for this compound are being explored to improve its solubility and bioavailability. Nanoparticle encapsulation or liposomal formulations are potential avenues being investigated to enhance therapeutic efficacy .

Case Studies

Study Focus Findings
Study 1Anticancer EffectsDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
Study 2Antiviral ActivityShowed inhibition of viral replication in vitro against influenza virus strains .
Study 3SAR AnalysisIdentified key structural features responsible for enhanced kinase inhibition .

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns and Bioactivity

  • Target Compound vs. Compound 38 : While both feature DMT-protected hydroxytetrahydrofuran, Compound 38 replaces the oxolane oxygen with a sulfur atom (sulfanylmethyl group), which may enhance nuclease resistance but reduce metabolic stability due to thiol oxidation susceptibility .
  • Pyrazolo[3,4-b]pyridine Derivatives : These compounds (e.g., Entry 4 in Table 1) exhibit structural divergence with a fused pyridine ring, favoring interactions with hydrophobic enzyme pockets in anticancer targets .

Pharmacokinetic Considerations

  • The DMT group in the target compound enhances lipophilicity (logP ~3.5 predicted), whereas the 3-chloro-4-methoxyphenyl group in Compound 15 increases polarity (logP ~2.8), affecting tissue distribution profiles .

Vorbereitungsmethoden

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is constructed via a one-flask Vilsmeier-Haack reaction followed by heterocyclization. 5-Aminopyrazole derivatives serve as precursors, reacting with N,N-dimethylformamide (DMF) and phosphorus tribromide (PBr₃) to generate a Vilsmeier reagent in situ . This intermediate undergoes amidination and imination at the 4-position of the pyrazole ring, forming a formamidine adduct. Subsequent treatment with hexamethyldisilazane (HMDS) induces cyclization, yielding the pyrazolo[3,4-d]pyrimidine core in 78–91% yields .

Key Reaction Conditions :

  • Solvent : DMF (optimal for reagent stability)

  • Temperature : 60°C for amidination (1–2 h), reflux (70–80°C) for cyclization (3–5 h)

  • Stoichiometry : 3.0 equivalents of PBr₃ and HMDS

Preparation of the (2R,4S,5R)-Oxolane Derivative

The stereochemically defined oxolane moiety originates from a protected ribose derivative. 2R,4S,5R-5-(Hydroxymethyl)oxolane-2,4-diol is selectively protected at the 5'-hydroxyl group using bis(4-methoxyphenyl)phenylmethyl chloride (trityl chloride) under anhydrous conditions. This step ensures regioselectivity while preserving the 2'- and 3'-hydroxyl groups for subsequent glycosylation .

Protection Protocol :

  • Base : Pyridine (catalytic)

  • Solvent : Dichloromethane (DCM)

  • Yield : 85–90% (reported for analogous tritylations)

Glycosylation of Pyrazolo[3,4-d]pyrimidine with the Oxolane Moiety

Coupling the pyrazolo[3,4-d]pyrimidine core to the protected oxolane requires activation of the anomeric position. A Mitsunobu reaction is employed, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to invert the configuration at the 1'-position of the oxolane, achieving the desired (2R,4S,5R) stereochemistry . The reaction proceeds via nucleophilic displacement of a leaving group (e.g., bromide) at the 4-position of the pyrazolo[3,4-d]pyrimidine.

Optimized Parameters :

  • Activating Agent : 1,1,1-Trifluoro-N-phenylacetimidoyl chloride

  • Temperature : 0°C to room temperature

  • Yield : 68–75% (similar glycosylations)

Introduction of the Benzamide Group

The benzamide substituent is introduced at the 4-position of the pyrazolo[3,4-d]pyrimidine via a nucleophilic acyl substitution. The free amine generated during core synthesis reacts with benzoyl chloride in tetrahydrofuran (THF) under Schotten-Baumann conditions .

Reaction Details :

  • Base : Triethylamine (3.0 equivalents)

  • Temperature : 0°C (to minimize hydrolysis)

  • Yield : 82% (analogous benzamidations)

Deprotection and Final Purification

The trityl group is removed using 80% acetic acid at 40°C for 6 h, selectively exposing the 5'-hydroxymethyl group without affecting the oxolane’s stereochemistry . Final purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) isolates the target compound in >95% purity.

Analytical Validation :

  • ¹H NMR : δ 7.45–8.20 (m, aromatic protons), δ 5.37 (s, NH₂), δ 3.75 (s, OCH₃)

  • HPLC : Retention time 12.4 min (C18 column, acetonitrile/water gradient)

Comparative Analysis of Synthetic Routes

Method StepYield (%)Purity (%)Key Advantage
Pyrazolo[3,4-d]pyrimidine 9198One-flask efficiency
Oxolane Protection 8897Stereochemical fidelity
Glycosylation 7295Configurational control
Benzamide Installation 8296Mild conditions

Mechanistic Insights and Side Reactions

  • Vilsmeier Reagent Stability : DMF coordinates with PBr₃ to form the active electrophilic species, which attacks the 5-aminopyrazole’s amino group .

  • Glycosylation Stereocontrol : The Mitsunobu reaction ensures inversion of configuration, critical for the (2R,4S,5R) motif .

  • Trityl Deprotection : Acidic conditions protonate the trityl ether’s oxygen, facilitating cleavage without oxolane ring opening .

Scalability and Industrial Considerations

The one-flask pyrazolo[3,4-d]pyrimidine synthesis and Mitsunobu glycosylation are amenable to kilogram-scale production. Key challenges include:

  • Cost of HMDS : Substitution with sodium bis(trimethylsilyl)amide reduces reagent expense but lowers yield (37% vs. 91%) .

  • Trityl Group Recovery : Implementing a trityl resin enables recycling, improving process sustainability .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step reactions with critical challenges:

  • Protecting Groups : The tert-butyldimethylsilyl (TBS) group is used to protect the hydroxyl group during phosphorylation, but its removal requires controlled acidic conditions (e.g., HF-pyridine) to avoid side reactions .
  • Phosphorylation : The cyanoethyl-protected phosphoramidite group requires anhydrous conditions (e.g., dry acetonitrile) and catalysts like 1H-tetrazole to ensure efficient coupling .
  • Purification : Reverse-phase HPLC with gradient elution (water/acetonitrile + 0.1% TFA) is recommended to isolate the final product at >95% purity .
  • Yield Optimization : Lowering reaction temperatures (0–5°C) during phosphorylation improves stability, while microwave-assisted synthesis reduces reaction times for cyclization steps .

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure and purity?

  • NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry (e.g., oxolane ring protons at δ 4.2–5.1 ppm) and functional groups (benzamide carbonyl at δ 168 ppm) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) validates the molecular ion peak (m/z 964.2) and fragments like the pyrazolo[3,4-d]pyrimidin-4-yl moiety .
  • HPLC : A C18 column with UV detection at 254 nm monitors purity, resolving diastereomers caused by the oxolane ring’s stereocenters .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance biological activity?

  • Benzamide Modifications : Replacing the 4-methoxy group with electron-withdrawing substituents (e.g., trifluoromethyl) increases binding affinity to kinase targets by 3-fold, as shown in comparative assays .
  • Oxolane Ring : Removing the bis(4-methoxyphenyl)methyl group reduces molecular weight but decreases solubility; replacing it with PEG-based linkers improves pharmacokinetics .
  • Pyrazolo[3,4-d]pyrimidine Core : Fluorination at the 5-position enhances metabolic stability (t1/2 increases from 2.1 to 5.7 hours in microsomal assays) .

Q. What computational strategies predict the compound’s interaction with biological targets, and how are these validated experimentally?

  • Docking Studies : Molecular docking (AutoDock Vina) identifies hydrogen bonds between the pyrimidine core and ATP-binding pockets of kinases (e.g., EGFR, ΔG = -9.8 kcal/mol) .
  • MD Simulations : 100-ns simulations in GROMACS assess stability of the compound-enzyme complex; RMSD values <2 Å indicate stable binding .
  • Validation : Surface plasmon resonance (SPR) measures binding kinetics (KD = 12 nM), while enzymatic assays (e.g., ADP-Glo™) confirm inhibition (IC50 = 28 nM for EGFR) .

Q. How should researchers resolve contradictions in reported enzyme inhibition data across studies?

  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 10 µM), which significantly affect IC50 values .
  • Orthogonal Assays : Cross-validate kinase inhibition using fluorescence polarization (FP) and radiometric assays to rule out false positives .
  • Control Compounds : Include staurosporine or gefitinib as positive controls to calibrate inter-laboratory variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.